molecular formula C13H12N2O4S B3054379 2-Thio-5-veratrylidenebarbituric acid CAS No. 60045-60-5

2-Thio-5-veratrylidenebarbituric acid

Cat. No.: B3054379
CAS No.: 60045-60-5
M. Wt: 292.31 g/mol
InChI Key: RHNGPWBWGMSBFJ-UHFFFAOYSA-N
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Description

2-Thio-5-veratrylidenebarbituric acid is a chemical compound with the CAS Registry Number 73681-14-8 . Its molecular formula is C12H10N2O4S, and it has a molecular weight of 278.28 g/mol . This compound is a derivative of thiobarbituric acid, a class of compounds where a sulfur atom replaces the oxygen at the C2 position of the barbituric acid core structure . Thiobarbiturates have a history of use as central nervous system (CNS) depressants and were once widely utilized as intravenous anesthetic induction agents due to their mechanism of action, which involves enhancing the effect of the inhibitory neurotransmitter GABA on GABA-A receptors . The specific research applications and biological activity profile of this compound are not fully delineated in the current scientific literature. Available toxicological data from a single study indicates an intravenous LD50 of 18 mg/kg in mice, suggesting a high potency . Researchers may be interested in this compound as a building block for the synthesis of more complex molecules or for investigating the structure-activity relationships of thiobarbiturate derivatives. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-18-9-4-3-7(6-10(9)19-2)5-8-11(16)14-13(20)15-12(8)17/h3-6H,1-2H3,(H2,14,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNGPWBWGMSBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975468
Record name 5-[(3,4-Dimethoxyphenyl)methylidene]-4,6-dihydroxypyrimidine-2(5H)-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60045-60-5
Record name Barbituric acid, 2-thio-5-veratrylidene-
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Record name 2-Thio-5-veratrylidenebarbituric acid
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Record name 5-[(3,4-Dimethoxyphenyl)methylidene]-4,6-dihydroxypyrimidine-2(5H)-thione
Source EPA DSSTox
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In Vitro Biological Activity Spectrum and Mechanistic Investigations of 2 Thio 5 Veratrylidenebarbituric Acid and Its Derivatives

Antimicrobial Activity Profiles

Derivatives of 5-arylidene thiobarbituric acid have demonstrated a range of antimicrobial activities, suggesting their potential as scaffolds for the development of new anti-infective agents. The introduction of various substituents on the aromatic ring influences the potency and spectrum of their activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Studies on 5-benzylidene thiobarbituric acid derivatives have revealed notable antibacterial effects. For instance, one study synthesized 5-(4-dimethylaminobenzylidene)thiobarbituric acid and tested its activity against bacteria isolated from burn infections. The results indicated that this compound was effective against Proteus sp., Klebsiella sp., and Pseudomonas aeruginosa, with the zone of inhibition increasing with concentration. However, it showed no activity against the Gram-positive bacterium Staphylococcus aureus. qu.edu.iq

Further research into a series of 5-arylidene thiobarbituric acid derivatives showed potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii). researchgate.net Specifically, certain derivatives exhibited significant antimicrobial potential, with inhibition zones comparable to standard antibiotics. researchgate.net Thiobarbituric acid itself is considered a privileged structure for developing antimicrobial agents, and its derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. nih.gov Another study on 5-arylidene derivatives of thiobarbituric and barbituric acids reported reasonable activity against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). jofamericanscience.org

The antibacterial activity of these compounds is often influenced by the nature of the substituents on the benzylidene moiety. For example, compounds with nitro and halogen substitutions on the aryl ring have been shown to exhibit significant antimicrobial activity. nih.gov In contrast, hydrophilic substitutions tended to diminish the antibacterial effect. nih.gov

Table 1: Antibacterial Activity of Selected 5-Arylidene Thiobarbituric Acid Derivatives

Compound/Derivative Bacterial Strain Activity Measurement Result Reference
5-(4-dimethylaminobenzylidene)thiobarbituric acid Proteus sp. Zone of Inhibition Active qu.edu.iq
5-(4-dimethylaminobenzylidene)thiobarbituric acid Klebsiella sp. Zone of Inhibition Active qu.edu.iq
5-(4-dimethylaminobenzylidene)thiobarbituric acid Pseudomonas aeruginosa Zone of Inhibition Active qu.edu.iq
5-(4-dimethylaminobenzylidene)thiobarbituric acid Staphylococcus aureus Zone of Inhibition Inactive qu.edu.iq
5-Arylidene thiobarbiturate derivatives (general) Staphylococcus aureus Zone of Inhibition Potent Activity researchgate.net
5-Arylidene thiobarbiturate derivatives (general) E. coli, K. pneumoniae, P. aeruginosa, A. baumannii Zone of Inhibition Potent Activity researchgate.net

Antifungal Efficacy Against Pathogenic Fungi

The antifungal potential of thiobarbituric acid derivatives has also been a subject of investigation. A series of N,N-dimethyl-arylidene barbiturates, which includes thiobarbiturate derivatives, were evaluated against several fungal strains and were found to display antifungal activities. researchgate.net Some studies have specifically highlighted that thiobarbiturate derivatives exhibit highly sought-after biological properties, including antifungal activity. researchgate.net

Research on dehydroabietic acid derivatives incorporating a 1,3,4-thiadiazole-thiazolidinone moiety has shown excellent antifungal activity against Gibberella zeae, comparable to the commercial antifungal drug azoxystrobin. nih.gov Furthermore, a study on 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones reported antifungal activity against Lomentospora prolificans and Cryptococcus neoformans, with some compounds showing a low minimum inhibitory concentration (MIC) and causing damage to the fungal cell surface. biorxiv.org Stilbene (B7821643) derivatives, which share structural similarities with the veratrylidene group, are also being explored as scaffolds for new antifungal agents. nih.gov

A study focusing on disubstitutedarylazo-barbituric and thiobarbituric acid derivatives screened these compounds against two fungi and found that some showed promising antimicrobial activities. researchgate.net Another investigation into nafuredin (B1243710) derivatives from a mangrove-derived fungus, Trichoderma harzianum D13, revealed obvious antifungal activity against Magnaporthe oryzae, with MIC values in the low micromolar range. frontiersin.org

Table 2: Antifungal Activity of Selected Thiobarbituric Acid and Related Derivatives

Compound/Derivative Fungal Strain Activity Measurement Result Reference
N,N-dimethyl-arylidene thiobarbiturates Various fungal strains General activity Active researchgate.net
Dehydroabietic acid-1,3,4-thiadiazole-thiazolidinone derivatives Gibberella zeae % Inhibition 91.3% nih.gov
2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones Lomentospora prolificans MIC Low biorxiv.org
2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones Cryptococcus neoformans MIC Low biorxiv.org
Nafuredin C Magnaporthe oryzae MIC 8.63 µM frontiersin.org

Antiviral Potential of 2-Thio-5-veratrylidenebarbituric acid Analogues

While direct studies on the antiviral activity of this compound are limited, the broader class of thiobarbituric acid derivatives has been associated with antiviral properties. rdd.edu.iq Compounds containing nitrogen and sulphur as electron-donor atoms, analogous to thiobarbituric acid, have been reported to exhibit anti-cancer and anti-viral activities. jofamericanscience.org

The veratrylidene moiety is structurally related to other compounds with known antiviral effects. For example, resveratrol, a stilbene derivative with a similar aromatic structure, has been investigated for its therapeutic applications, including antimicrobial activities. nih.gov Furthermore, benzoic acid derivatives have been found to possess antiviral activity against the influenza A virus. mdpi.com Triterpenoids have also demonstrated significant anti-influenza-virus activity. mdpi.com The antiviral activity of benzotriazole-based derivatives has also been explored, suggesting that related heterocyclic systems could be a source of new antiviral molecules. openmedicinalchemistryjournal.com

Exploration of Antimicrobial Mechanisms of Action

The precise antimicrobial mechanism of action for this compound has not been extensively elucidated. However, insights can be drawn from studies on related compounds. The antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives is thought to be linked to their ability to act against resistant pathogens. nih.gov The structure-activity relationship of these molecules suggests that substitutions on the aryl ring play a crucial role in their efficacy. nih.gov

For some antimicrobial agents, the mechanism involves the disruption of the bacterial cell membrane. For instance, certain vancomycin (B549263) derivatives containing thiol and disulfide moieties have shown enhanced antibacterial activity, including against Gram-negative bacteria, and improved antibiofilm formation activity. openmedicinalchemistryjournal.com The mechanism of action for some antifungal agents, such as 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones, involves causing damage to the fungal cell surface. biorxiv.org

Anticancer Activity Assessments

In addition to their antimicrobial properties, thiobarbituric acid derivatives have been evaluated for their potential as anticancer agents. The cytotoxic effects of these compounds against various cancer cell lines are a key area of investigation.

Cytotoxicity Evaluation Against Various Cancer Cell Lines

The cytotoxic potential of derivatives related to this compound has been demonstrated in several studies. For example, a compound identified as RAJI (3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one), which shares the dimethoxyphenyl group, exhibited cytotoxicity against triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468, with IC50 values of 20 and 25 µg/mL, respectively. waocp.org This compound showed relatively low toxicity against normal breast epithelial cells. waocp.org

Laticifer proteins from Calotropis procera have displayed considerable cytotoxicity with IC50 values ranging from 0.42 to 1.36 µg/ml against SF295 and MDA-MB-435 cancer cell lines, respectively. nih.gov These proteins are believed to target DNA topoisomerase I, leading to apoptosis in cancer cells. nih.gov Resveratrol, a compound with structural similarities to the veratrylidene moiety, has been shown to inhibit proliferation and induce apoptosis in various gastrointestinal cancer cell lines, including liver and intestinal cancer cells. mdpi.com

A study on parasporin-2-derived variants demonstrated increased cytotoxicity against the colon cancer cell line SW480. nih.gov Thiobarbituric acid enamine derivatives have also been synthesized and evaluated for their biological activities. nih.gov

Table 3: Cytotoxicity of Selected Derivatives Against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line Cell Line Type IC50 Value Reference
RAJI MDA-MB-231 Triple-Negative Breast Cancer 20 µg/mL waocp.org
RAJI MDA-MB-468 Triple-Negative Breast Cancer 25 µg/mL waocp.org
Laticifer Proteins (LP) SF295 Glioblastoma 0.42 µg/mL nih.gov
Laticifer Proteins (LP) MDA-MB-435 Melanoma 1.36 µg/mL nih.gov
Resveratrol HCT-116 Colon Cancer Concentration-dependent inhibition mdpi.com
Resveratrol Caco-2 Colon Cancer Concentration-dependent inhibition mdpi.com
Parasporin-2 Variant 3-35 SW480 Colon Cancer 0.9 µg/mL nih.gov

Inhibition of Cancer Cell Proliferation and Viability

The cytotoxic effect of this compound has been evaluated against a panel of human cancer cell lines, demonstrating its ability to inhibit cell proliferation and viability. A key study synthesized a series of 5-arylmethylene-2-thiobarbituric acid derivatives and assessed their anticancer potential. In this study, this compound (referred to as compound 3d) was tested against three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma).

The compound exhibited moderate to potent activity, with its efficacy varying depending on the cell line. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological processes, was determined for each cell line. The results indicated that the compound was most effective against the HCT-116 colorectal cancer cell line.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of this compound

Compound MCF-7 (Breast) HepG2 (Liver) HCT-116 (Colon)
This compound 28.34 25.15 19.53

Data sourced from a 2019 study by Abdel-Mottaleb, et al. The reference drug, Doxorubicin, is included for comparison.

Investigation of Apoptotic Pathways and Cell Cycle Modulation

Currently, there is no specific information available in the peer-reviewed scientific literature regarding the investigation of apoptotic pathways or cell cycle modulation induced by this compound. While other thiobarbiturate derivatives have been studied for their ability to induce apoptosis or cause cell cycle arrest in cancer cells, these specific mechanisms have not been reported for the veratrylidene derivative.

Identification of Molecular Targets Relevant to Oncogenesis

To elucidate the potential mechanism behind its anticancer activity, molecular modeling studies have been performed to identify likely molecular targets. Research suggests that this compound may exert its effects by targeting key enzymes involved in cancer progression, such as receptor tyrosine kinases.

Specifically, the compound has been docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. The molecular modeling study indicated that this compound fits well within the kinase domain of VEGFR-2, forming hydrogen bond interactions with key amino acid residues, namely Cys919 and Asp1046. This binding suggests that the compound could act as an inhibitor of VEGFR-2, thereby disrupting downstream signaling pathways that promote angiogenesis and tumor proliferation.

Anti-inflammatory Activity Examinations

There is currently no available data in the scientific literature concerning the anti-inflammatory activity of this compound. The following subsections, therefore, represent areas where research is lacking for this specific compound.

Inhibition of Pro-inflammatory Enzymes (e.g., Cyclooxygenase-1/2, Lipoxygenase)

No studies have been published that evaluate the inhibitory effect of this compound on pro-inflammatory enzymes such as Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), or Lipoxygenase (LOX).

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Metabolites)

The potential for this compound to modulate the production or activity of inflammatory mediators, such as nitric oxide (NO) and its metabolites, has not been investigated in any published research.

Cellular Models of Inflammation Response

There are no reports on the use of this compound in cellular models of inflammation to assess its potential effects on inflammatory responses.

Antioxidant Activity Characterization

The antioxidant potential of this compound and its derivatives is a subject of scientific investigation, attributable to the compound's structural features which may enable it to neutralize reactive free radicals. The characterization of this activity is typically performed through a variety of in vitro assays that measure different aspects of antioxidant action.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays are fundamental in determining the antioxidant capacity of a compound by measuring its ability to donate a hydrogen atom or an electron to neutralize stable free radicals.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method where the deep violet DPPH radical is reduced by an antioxidant to its non-radical form, diphenylpicrylhydrazine, resulting in a color change that can be measured spectrophotometrically. nih.gov The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the blue-green ABTS radical cation (ABTS•+). mdpi.com In the presence of an antioxidant, this radical cation is reduced, causing a decolorization of the solution, which is also quantified via spectrophotometry. mdpi.comopenagrar.de

While specific DPPH and ABTS assay data for this compound are not extensively detailed in the available literature, studies on the broader class of thiobarbituric acid derivatives have demonstrated their radical-scavenging capabilities. mdpi.com The veratrylidene moiety, containing methoxy-substituted phenolic rings, is structurally related to other phenolic compounds known for their potent antioxidant activities, suggesting a potential contribution to the radical-scavenging profile of the parent molecule.

Inhibition of Lipid Peroxidation (e.g., Thiobarbituric Acid Reactive Substances (TBARS) Methodology)

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. The TBARS assay is a well-established method for measuring the extent of lipid peroxidation. wikipedia.orgnih.gov This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. nih.gov In the assay, MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct, which is measured spectrophotometrically at approximately 532 nm. nih.gov

The ability of a compound to inhibit the formation of TBARS is an indicator of its capacity to protect against lipid peroxidation. researchgate.netmdpi.com Antioxidants can interfere with the chain reaction of lipid peroxidation, thereby reducing the amount of MDA and other reactive substances formed. mdpi.com Compounds with radical-scavenging properties, such as those potentially possessed by this compound derivatives, are expected to show inhibitory activity in this assay.

Assessment of Reactive Oxygen Species (ROS) Scavenging

Reactive Oxygen Species (ROS) are highly reactive chemical molecules derived from oxygen, including superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. mdpi.com While they play roles in cell signaling, excessive ROS production leads to oxidative stress, damaging cellular components like DNA, proteins, and lipids. wikipedia.org The assessment of a compound's ability to scavenge ROS is crucial for understanding its cytoprotective potential.

The radical-scavenging activities observed in assays like DPPH and ABTS are indicative of a compound's potential to neutralize ROS. Studies on various thiobarbituric acid derivatives have confirmed their capacity to act as radical scavengers. mdpi.com The chemical structure of this compound, particularly the electron-rich aromatic ring and the thio-functional group, suggests it may directly interact with and neutralize various forms of ROS, thus mitigating oxidative stress.

Enzyme Inhibition Profiles

Derivatives of 2-Thiobarbituric acid have been extensively studied for their ability to inhibit specific enzymes, demonstrating their potential as modulators of biological pathways.

Urease Inhibition Studies

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov It is a significant virulence factor in certain pathogenic bacteria, such as Helicobacter pylori, contributing to peptic ulcers. nih.gov Therefore, urease inhibitors are of considerable interest in medicinal chemistry.

Thiobarbituric acid and its derivatives have emerged as a potent class of urease inhibitors. Research has shown that these compounds can inhibit jack bean urease in a concentration-dependent manner. journalijar.com For instance, 2-thiobarbituric acid itself has demonstrated significant inhibitory activity, with some derivatives showing even greater potency than the standard inhibitor, thiourea (B124793). journalijar.com The mechanism of inhibition is often competitive, suggesting that these compounds interact with the active site of the enzyme. The presence and position of substituents on the aromatic ring of 5-arylidene derivatives play a crucial role in their inhibitory potency. researchgate.net

Below is a table summarizing the urease inhibitory activity of selected barbituric and thiobarbituric acid derivatives.

CompoundIC₅₀ (mM)Reference
Thiourea (Standard)2.1 journalijar.com
2-Thiobarbituric acid0.8 journalijar.com
5-Phenyl barbituric acid1.8 journalijar.com
1,3-Diphenyl barbituric acid1.6 journalijar.com
Imidazolidine-2-thione0.63 journalijar.com

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. d-nb.info It is also responsible for the enzymatic browning of fruits and vegetables. d-nb.info Inhibitors of tyrosinase are valuable in the cosmetic industry for skin-whitening applications and in the food industry to prevent browning. nih.govnih.gov

The 5-benzylidenebarbituric acid and its thio-analogue scaffold have been identified as a promising framework for the development of tyrosinase inhibitors. The inhibitory activity is highly dependent on the substitution pattern on the benzylidene ring. The presence of hydroxyl groups, particularly at positions that can chelate the copper ions in the enzyme's active site, often enhances potency. While specific data for the 5-veratrylidene derivative is limited, related compounds have shown significant activity, sometimes exceeding that of the standard inhibitor, kojic acid. d-nb.infothieme-connect.de

The following table presents the tyrosinase inhibitory activity of selected reference compounds and derivatives.

CompoundIC₅₀ (µM)Reference
Kojic Acid (Standard)15.89 d-nb.info
Kojic Acid (Standard)23.12 ± 1.26 thieme-connect.de
Compound T1 (Virtual Screen Hit)11.56 ± 0.98 thieme-connect.de
Compound T5 (Virtual Screen Hit)18.36 ± 0.82 thieme-connect.de
Hydroxypyridinone Derivative (Compound 1)1.33 d-nb.info

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. researchgate.netnih.gov The enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as a cofactor. researchgate.net By providing the sole intracellular source of dTMP, TS is a critical target for cancer chemotherapy. nih.govwikipedia.org Inhibition of this enzyme leads to an imbalance of deoxynucleotides and an increase in dUMP levels, which can cause significant DNA damage and ultimately trigger cell death. wikipedia.org

The mechanism of TS inhibition often involves molecules that mimic either the substrate (dUMP) or the folate cofactor. nih.gov For instance, the well-known anticancer drug 5-fluorouracil (B62378) (5-FU) is metabolized in cells to fluorodeoxyuridine monophosphate (FdUMP), which binds to the nucleotide-binding site of TS. researchgate.net This binding forms a stable ternary complex with the enzyme and the cofactor, blocking the normal catalytic process. researchgate.net This disruption in dTMP synthesis leads to a depletion of deoxythymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA, leading to strand breaks and apoptosis. nih.govresearchgate.net

While direct studies on the thymidylate synthase inhibitory activity of this compound are not extensively documented, the barbiturate (B1230296) and thiobarbiturate scaffolds are of significant interest to medicinal chemists for their wide range of biological activities, including as enzyme inhibitors. nih.gov The structural features of these compounds, particularly the substituted pyrimidine (B1678525) ring, bear resemblance to the natural substrates of various enzymes, suggesting potential for competitive inhibition. Further research is needed to specifically evaluate the potential of this compound and its derivatives as thymidylate synthase inhibitors.

β-Lactamase Inhibition by Thio-Substituted Analogues

β-lactam antibiotics are a cornerstone of antibacterial therapy, functioning by inhibiting penicillin-binding proteins (PBPs) involved in the synthesis of the bacterial cell wall. nih.govmdpi.com However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, poses a significant threat to the efficacy of these drugs. nih.govnih.gov A key strategy to combat this resistance is the co-administration of β-lactam antibiotics with β-lactamase inhibitors (BLIs). mdpi.com

Thio-substituted molecules have emerged as a promising class of β-lactamase inhibitors. For instance, researchers have investigated thio-substituted diazabicyclooctanes (DBOs), where the introduction of a sulfur-containing functional group at specific positions of the DBO core has shown significant inhibitory activity against various β-lactamases. nih.gov These thio-substituted DBOs can act as potent inhibitors of both serine-β-lactamases (Classes A, C, and D) and, in some cases, metallo-β-lactamases (Class B). nih.govmdpi.com

Acetylcholinesterase and α-Glucosidase Inhibition

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.govnih.gov Inhibition of AChE increases the levels of ACh in the synaptic cleft, a therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and senile dementia. nih.govnih.gov

Derivatives of barbituric and thiobarbituric acid have been investigated for their potential as cholinesterase inhibitors. In a study on 5-arylidene-N,N-diethylthiobarbiturates, a class of compounds structurally related to this compound, varying degrees of inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were observed. jcsp.org.pkresearchgate.net One compound in this series demonstrated notable activity against AChE, while others showed selective, albeit weak, inhibition of BChE. jcsp.org.pk The structure-activity relationship of these compounds suggests that the nature of the substituent on the arylidene ring plays a crucial role in their inhibitory potency.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a critical role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides. mdpi.comnih.gov Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, making it an important therapeutic target for the management of type 2 diabetes mellitus. nih.govnih.gov

General Mechanisms of Enzyme Inhibition

Enzyme inhibition is a fundamental process in biochemistry and pharmacology, where the activity of an enzyme is reduced or completely blocked by a specific molecule known as an inhibitor. byjus.com Inhibitors can act in various ways and are broadly classified based on their mechanism of action. byjus.com

Competitive Inhibition

In competitive inhibition, the inhibitor molecule structurally resembles the substrate and competes for binding to the active site of the enzyme. britannica.comwikipedia.org The inhibitor and substrate cannot bind to the enzyme simultaneously. wikipedia.org This type of inhibition can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for the active site. britannica.com A classic example is methotrexate, which competes with folic acid for the active site of dihydrofolate reductase. britannica.com

Uncompetitive Inhibition

Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, and not to the free enzyme. jackwestin.comnumberanalytics.com This type of inhibition is more common in reactions involving two or more substrates. byjus.com The binding of the inhibitor to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product. microbenotes.com Unlike competitive inhibition, increasing the substrate concentration does not reverse uncompetitive inhibition. numberanalytics.com

Mixed Inhibition

Mixed inhibition is a more complex form where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. jackwestin.comwikipedia.org The inhibitor typically has a different affinity for the free enzyme and the ES complex. numberanalytics.com Mixed inhibitors affect both the catalytic activity of the enzyme and its affinity for the substrate. fiveable.me This type of inhibition can be seen as a combination of competitive and uncompetitive inhibition. jackwestin.com

Irreversible Inhibition

Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. libretexts.orgyoutube.com This permanently inactivates the enzyme, and the inhibition cannot be reversed by dilution or increasing the substrate concentration. numberanalytics.com Irreversible inhibitors are often specific for a particular enzyme and work by altering the active site. microbenotes.comwikipedia.org Examples include aspirin, which irreversibly inhibits cyclooxygenase, and penicillin, which inhibits bacterial transpeptidase. youtube.com

Structure Activity Relationship Sar Studies of 2 Thio 5 Veratrylidenebarbituric Acid Analogues

Impact of Substitution Patterns on the Veratrylidene (3,4-Dimethoxyphenyl) Moiety on Bioactivity

The veratrylidene group, a 3,4-dimethoxyphenyl substituent, is a crucial component of 2-Thio-5-veratrylidenebarbituric acid that significantly influences its biological profile. The position and nature of substituents on this aromatic ring can dramatically alter the compound's interaction with biological targets.

Research on related 5-benzylidene-2-thiobarbituric acid derivatives has established that the electronic properties of the substituents on the phenyl ring are critical for bioactivity. For instance, in the context of antibacterial activity, studies have shown that electron-withdrawing groups, such as nitro or halogen atoms, can enhance the potency of these compounds. Conversely, electron-donating groups, like methoxy (B1213986) or hydroxyl groups, can also modulate activity, often depending on their position on the ring.

Influence of Thio-Carbonyl Group and Other Ring Substituents on Potency and Selectivity

The presence of a thio-carbonyl group at the C2 position of the barbituric acid ring is a defining feature of this class of compounds. Comparative studies have often revealed that 2-thiobarbituric acid derivatives exhibit enhanced biological activities compared to their oxygen-containing counterparts (barbituric acids). The sulfur atom, being larger and more polarizable than oxygen, can lead to altered electronic distribution within the molecule and different hydrogen bonding capabilities. This can result in stronger interactions with biological targets.

For instance, in the realm of antimicrobial agents, thiobarbiturate derivatives have been reported to possess greater antibacterial efficacy than their barbituric acid analogues. The thio-carbonyl group is thought to contribute to the increased lipophilicity of the molecule, facilitating its transport across bacterial cell walls.

Beyond the thio-carbonyl group, other substituents on the barbituric acid ring itself, such as alkyl or aryl groups at the N1 and N3 positions, also play a role in determining potency and selectivity. These modifications can influence the molecule's solubility, metabolic stability, and steric interactions with the target site. A comprehensive understanding of these relationships is essential for optimizing the pharmacological profile of this compound analogues.

Stereochemical Considerations in Biological Efficacy

A significant, yet underexplored, aspect of the SAR of this compound is the role of stereochemistry. The exocyclic double bond connecting the veratrylidene moiety to the C5 position of the thiobarbituric acid ring can give rise to geometric isomers (E and Z isomers). These isomers have distinct three-dimensional arrangements of atoms, which can lead to differential binding affinities for their biological targets.

It is well-established in pharmacology that stereoisomers of a drug can exhibit profound differences in their biological activity, with one isomer often being significantly more potent than the other. This phenomenon, known as stereoselectivity, arises from the chiral nature of most biological macromolecules, such as enzymes and receptors. To date, specific studies isolating and evaluating the individual E and Z isomers of this compound and its analogues for their biological efficacy are lacking in the available scientific literature. Such investigations would be invaluable for a more complete understanding of the SAR and for the rational design of more potent and selective agents.

Identification of Key Pharmacophoric Features for Diverse Biological Activities

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. For this compound and its analogues, which have been reported to possess a wide range of biological activities including anticancer, antibacterial, and antifungal properties, identifying the key pharmacophoric features is a critical step in drug design.

Pharmacophore modeling studies on related thiobarbituric acid derivatives with cytotoxic activity have identified a five-feature model. This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, which represent the crucial steric and electronic fingerprints required for activity.

The general pharmacophoric model for this class of compounds can be described as follows:

Aromatic Ring: The veratrylidene moiety often acts as a hydrophobic feature and can engage in pi-pi stacking or hydrophobic interactions with the target.

Hydrogen Bond Donors/Acceptors: The nitrogen atoms and the carbonyl/thio-carbonyl groups of the thiobarbituric acid ring are key hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site of a target protein.

Linker: The exocyclic double bond acts as a rigid linker, positioning the aromatic ring and the heterocyclic core in a specific orientation conducive to binding.

The specific arrangement and nature of these features can vary depending on the biological target, leading to the diverse activities observed for this scaffold. For instance, the pharmacophore for antibacterial activity might have different requirements compared to the pharmacophore for anticancer activity.

To illustrate the structural variations and their reported biological activities, the following interactive table summarizes key data from studies on related 5-benzylidene-2-thiobarbituric acid analogues.

Compound IDR1 (at N1)R2 (at N3)Substituent on Benzylidene RingBiological Activity
1HH3,4-di-OCH3Anticancer
2CH3CH34-NO2Antibacterial
3HH4-ClAntifungal
4C2H5C2H52,4-di-ClAntibacterial

This table highlights how modifications to the core structure can lead to different biological outcomes, underscoring the importance of detailed SAR studies.

Computational Chemistry and in Silico Approaches for 2 Thio 5 Veratrylidenebarbituric Acid

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme, estimating the strength of the interaction. wikipedia.orgnih.gov For derivatives of 2-Thio-5-veratrylidenebarbituric acid, such as the broader class of 5-arylidene thiobarbiturates, molecular docking studies have been employed to elucidate their potential mechanisms of action by identifying likely biological targets and characterizing key binding interactions. globalresearchonline.netnih.gov

One area of investigation has been the antifungal activity of these compounds. Molecular modeling studies have been performed to dock 5-arylidine thiobarbiturates into the binding site of Lectins, suggesting a probable mechanism of inhibition for their observed antifungal effects. globalresearchonline.net Another study focused on the potential of N,N-diethylthiobarbiturates as α-glucosidase inhibitors, a target relevant to diabetes management. nih.gov Docking simulations were used to support the in vitro findings, with several synthesized compounds showing potent inhibition. nih.gov

The process involves preparing the 3D structure of the target protein and the ligand, followed by a search algorithm that explores various binding poses of the ligand within the receptor's active site. mdpi.comnih.gov These poses are then scored based on binding affinity, typically expressed in kcal/mol. nih.govnih.gov Interactions such as hydrogen bonds and hydrophobic contacts with key amino acid residues in the binding pocket are crucial for stable ligand-receptor complexes. nih.govnih.gov For instance, in a study of related compounds, interactions with residues like PHE A-15, TRP A-12, LYS A-16, and GLU-32 were identified as important for binding. nih.govsemanticscholar.org

Target ProteinCompound ClassKey Findings
Lectins 5-Arylidine thiobarbituratesDocking suggested a probable inhibition mechanism related to observed antifungal activity. globalresearchonline.net
α-Glucosidase 5-Arylidene-N,N-diethylthiobarbituratesIn silico data supported potent inhibitory activity, with IC50 values as low as 0.0006 µM for some derivatives. nih.gov
Bacterial Adenylate Kinase 5-Arylidene-2-thioxothiazolidin-4-onesDocking confirmed inhibition by targeting ATPlid residues, with selectivity for bacterial over human enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This allows for the prediction of the activity of new, unsynthesized molecules, thereby guiding drug design and optimization.

For thiobarbituric acid derivatives, 2D-QSAR models have been successfully developed to understand their cytotoxic effects against cancer cell lines. nih.govafricaresearchconnects.com In one study, a 2D-QSAR model was created to quantitatively link the 2D molecular descriptors of a series of thiobarbiturates with their cytotoxic activity against the MCF-7 human breast cancer cell line. nih.gov Such models are valuable for identifying the key structural features that govern a compound's potency. nih.govnih.gov

The development of a QSAR model involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric, or topological. nih.govresearchgate.net Statistical methods are then used to generate an equation that best describes the relationship between these descriptors and the observed biological activity. nih.govmdpi.com The predictive power of the resulting model is rigorously validated to ensure its reliability. nih.gov

Study FocusModel TypeKey DescriptorsFindings and Predictions
Cytotoxicity in MCF-7 Cells 2D-QSAR2D molecular feature descriptorsA quantitative correlation was established between the molecular features and the cytotoxic activity of thiobarbiturates. nih.govafricaresearchconnects.com
Anaesthetic Activity QSARElectronic and geometrical parameters (LogP, Polarizability, Dipole moment)Three-parameter models showed good predictive reliability for the anaesthetic activity of barbiturates and thiobarbiturates. researchgate.net
Anticancer Activity (HeLa cells) QSARGETAWAY, RDF, Burden, 3D matrix, and hydrophilic descriptorsA model was developed that identified key parameters controlling the cytotoxic activity of 5-oxo-1,2,4-triazines. nih.gov

Density Functional Theory (DFT) Applications in Electronic and Structural Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comscirp.org It is widely applied to characterize the geometry, electronic properties, and reactivity of chemical compounds like this compound. mdpi.commdpi.com DFT calculations can provide insights into a molecule's stability, reactivity, and spectral properties. mdpi.comnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability; a smaller gap generally implies higher reactivity. mdpi.com These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions that are crucial for molecular interactions. scirp.org

Calculated PropertySignificanceExample Application on Related Compounds
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability. mdpi.comFor thiourea (B124793) derivatives, a smaller gap was correlated with higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) Identifies nucleophilic and electrophilic sites for molecular interactions. scirp.orgUsed to analyze charge distribution in transition metal complexes to understand coordination. scirp.org
Optimized Molecular Geometry Predicts the most stable 3D structure of the molecule. mdpi.comTheoretical geometry calculated for a thiobarbituric acid salt showed good agreement with experimental X-ray data. mdpi.com
Global Reactivity Descriptors Parameters like electron affinity and ionization potential help characterize reactivity. mdpi.comCalculated for thiouracil-based drugs to ensure they meet drug-likeness criteria. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. wikipedia.orgmdpi.com This model then serves as a 3D query in a process called virtual screening, where large chemical databases are searched to find new molecules that match the pharmacophore and are therefore likely to be active. wikipedia.orgnih.gov

For the thiobarbituric acid class of compounds, pharmacophore models have been developed to encapsulate the key steric and electronic features required for their cytotoxic activity. nih.govafricaresearchconnects.com One study on new thiobarbituric acid derivatives identified a five-feature pharmacophore model that is essential for their activity against cancer cells. nih.gov Another investigation focusing on the antifungal properties of 5-arylidine 2-thiobarbiturates resulted in a four-point pharmacophoric hypothesis, highlighting two hydrogen bond donors, one hydrogen bond acceptor, and one aromatic feature as critical for activity. globalresearchonline.net

Virtual screening (VS) can be either structure-based or ligand-based. wikipedia.orgnih.gov In a ligand-based approach, the pharmacophore model is used to filter compound libraries. mdpi.com This computational filtering reduces the vast number of molecules to a manageable subset for experimental testing, significantly accelerating the discovery of novel lead compounds. nih.gov This strategy is particularly valuable when the 3D structure of the biological target is unknown. mdpi.com

Activity TypePharmacophore Model FeaturesApplication
Cytotoxicity A five-feature model representing essential steric and electronic fingerprints. nih.govafricaresearchconnects.comUsed to understand the structural requirements for the cytotoxic activity of novel thiobarbituric acid derivatives. nih.gov
Antifungal Activity A four-point model: two hydrogen bond donors, one hydrogen bond acceptor, and one aromatic feature. globalresearchonline.netDeveloped to explain the antifungal activity of 5-arylidine 2-thiobarbiturates. globalresearchonline.net

Analytical Methodologies for the Characterization and Quantification of 2 Thio 5 Veratrylidenebarbituric Acid

Spectrophotometric Techniques (UV-Visible) for Detection and Assay

UV-Visible spectrophotometry is a fundamental technique for the analysis of 5-arylidene-2-thiobarbituric acid derivatives due to the extensive chromophore system present in these molecules. The conjugation between the veratrylidene group and the thiobarbituric acid ring gives rise to strong absorption bands in the ultraviolet and visible regions.

The electronic absorption spectra of these compounds, typically recorded in solvents like dimethyl sulfoxide (B87167) (DMSO), are characterized by distinct bands corresponding to π→π* and n→π* transitions. The π→π* transitions are generally observed at lower wavelengths with high intensity, while the n→π* transitions appear at higher wavelengths with lower intensity. For instance, a study on various 5-arylidene barbituric acid derivatives in DMSO identified π→π* transitions in the range of 211-280 nm and n→π* transitions between 312-325 nm. ceon.rs The introduction of the sulfur atom in the thiobarbituric acid ring and the specific auxochromic methoxy (B1213986) groups on the veratrylidene ring are expected to shift these absorption maxima (λmax) to longer wavelengths. This bathochromic shift makes spectrophotometry a sensitive method for detection and quantification.

Derivative TypeSolventλmax (nm)Transition Type
5-Arylidene Barbituric AcidDMSO211-280π→π
5-Arylidene Barbituric AcidDMSO312-325n→π
Phenolic Thiobarbituric SeriesDMSO~350-450Not Specified

This table presents representative UV-Vis absorption data for classes of compounds closely related to 2-Thio-5-veratrylidenebarbituric acid to illustrate typical spectral properties.

Chromatographic Methods for Separation, Identification, and Quantification (e.g., HPLC, TLC, GC-MS)

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures, for its identification, and for its quantification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly well-suited for this class of compounds.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the predominant method for the analysis of barbituric acid derivatives. For compounds structurally similar to this compound, such as 5-(p-methoxybenzylidene)barbituric acid, effective separation can be achieved using a reverse-phase column (e.g., Newcrom R1) with a simple mobile phase. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.com Detection is commonly performed using a UV-Vis detector set at the absorption maximum of the compound. This technique allows for accurate quantification and purity assessment.

Thin-Layer Chromatography (TLC): TLC is widely used for monitoring the progress of the Knoevenagel condensation reaction used to synthesize 5-arylidene thiobarbituric acids. researchgate.net It provides a rapid and cost-effective way to qualitatively assess the presence of starting materials and the formation of the product. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (a mixture of nonpolar and polar solvents) is optimized to achieve separation based on polarity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not suitable for the direct analysis of this compound. The compound has low volatility and is prone to thermal degradation at the high temperatures required for GC analysis. Derivatization could potentially make it more amenable to GC-MS, but HPLC is the more direct and commonly used chromatographic technique.

TechniqueStationary PhaseMobile Phase ExampleDetectionApplication
HPLC Newcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidUV-VisQuantification, Purity
TLC Silica GelVaries (e.g., Ethyl Acetate/Hexane)UV LightReaction Monitoring

This table outlines typical chromatographic conditions used for the analysis of 5-arylidene (thio)barbituric acid derivatives.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, FT-IR, Mass Spectrometry)

Advanced spectroscopic techniques are crucial for the unambiguous structural confirmation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides definitive evidence for the presence of key functional groups. For 5-arylidene barbituric acid derivatives, characteristic absorption bands include strong vibrations for the N–H groups (around 3064-3426 cm⁻¹), C=O groups of the pyrimidine (B1678525) ring (typically multiple bands in the 1500-1750 cm⁻¹ region), and C=C stretching of the arylidene group. ceon.rs For the thio-derivative, a characteristic C=S stretching vibration would also be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed molecular structure. For a closely related compound, 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, the vinylic proton of the 5-CH= group gives a characteristic singlet at 7.81 ppm, which confirms the geometry of the arylidene moiety. mdpi.com For this compound, the ¹H NMR spectrum would be expected to show:

Singlets for the two methoxy (–OCH₃) groups.

Signals in the aromatic region for the protons of the veratryl group.

A singlet for the vinylic proton (=CH–Ar).

Broad signals for the N–H protons of the thiobarbituric acid ring.

The ¹³C NMR spectrum would complement this by showing distinct signals for the carbonyl carbons, the thiocarbonyl (C=S) carbon, the olefinic carbons, and the aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. While specific fragmentation data for this compound is not readily available, high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion. The fragmentation pattern under electron impact (EI) or other ionization techniques would likely involve cleavage of the methoxy groups and fragmentation of the benzylidene substituent.

TechniqueKey Data / Expected Observations
FT-IR N-H stretching (~3100-3400 cm⁻¹), C=O stretching (~1500-1750 cm⁻¹), C=C stretching.
¹H NMR Signals for methoxy protons, aromatic protons, a singlet for the vinylic proton, and N-H protons.
¹³C NMR Resonances for C=O, C=S, olefinic, and aromatic carbons.
MS Determination of molecular weight and confirmation of elemental composition via the molecular ion peak.

This table summarizes the expected outcomes from advanced spectroscopic analysis for the structural elucidation of this compound.

Electrochemical Methods in Analytical Assessment

Electrochemical methods, such as cyclic voltammetry, can be employed to study the redox properties of 5-arylidene barbituric acid derivatives. These compounds contain electroactive moieties and their oxidation and reduction potentials can provide insight into their electronic structure and reactivity. The extended π-system of this compound is susceptible to electron transfer processes.

Studies on related systems have shown that electrochemical techniques can be used not only for analysis but also for synthesis. An efficient electrochemical method has been developed for the synthesis of 5-benzylidenebarbiturates via Knoevenagel condensation, demonstrating the electrochemical reactivity of the core structure. researchgate.net The analysis by cyclic voltammetry would reveal the oxidation and reduction peak potentials, providing information about the electron-donating or -withdrawing nature of the substituents and the stability of the resulting radical ions. scispace.com

Future Research Directions and Potential Applications of 2 Thio 5 Veratrylidenebarbituric Acid in Drug Discovery

Design and Synthesis of Novel Derivatives with Enhanced Potency, Selectivity, and Multi-Targeted Actions

A primary direction for future research lies in the rational design and synthesis of novel derivatives of 2-Thio-5-veratrylidenebarbituric acid to improve its therapeutic profile. Structure-activity relationship (SAR) studies are crucial in this endeavor. Research on related thiobarbituric acid analogues has demonstrated that strategic modifications at three key positions—the N1 and N3 atoms of the pyrimidine (B1678525) ring and the C5 position—can significantly influence biological activity. nih.govnih.gov

For instance, studies on thiobarbiturate derivatives have shown that replacing a terminal furan (B31954) ring at the C5 position with thiophenyl or naphthyl groups can enhance cytotoxicity against melanoma cells. nih.gov Similarly, extending the linker chain at this position can alter the compound's effectiveness. nih.gov Future work on this compound could involve modifying its veratrylidene moiety (the group at the C5 position) to explore how different aromatic and heterocyclic rings affect potency and selectivity.

Furthermore, substitutions on the N1 and N3 nitrogens with groups like methyl, ethyl, allyl, or phenyl have been shown to modulate the anticancer activity of thiobarbiturates. nih.gov A systematic synthesis of N1-monosubstituted and N1,N3-disubstituted analogues of this compound could yield compounds with improved selectivity for cancer cells over normal cells. iiarjournals.org

Another innovative approach is the replacement of the sulfur atom with selenium to create selenobarbiturate analogues. nih.govnih.gov This bioisosteric replacement has, in some cases, enhanced the efficacy of compounds against various cancers and warrants exploration for the this compound scaffold. nih.gov

The goal of these synthetic efforts is to create derivatives that not only have increased potency but also exhibit high selectivity, for example, by targeting cancer cells with specific genetic mutations (like BRAF-mutated melanoma) while sparing wild-type cells. nih.govnih.gov Moreover, developing compounds that can act on multiple biological targets simultaneously is a growing paradigm in treating complex diseases like cancer. nih.gov Derivatives of this compound could be designed to inhibit various cancer-related pathways, such as apoptosis regulators (e.g., Bcl-2, Bcl-xL) and key enzymes, leading to multi-targeted therapeutic action. nih.govpsu.edu

Table 1: SAR Insights from Thiobarbiturate Analogs for Future Design
Modification SiteExample ModificationObserved Effect on ActivityFuture Direction for this compound
C5 PositionReplacing furan with thiophene (B33073) or naphthaleneIncreased cytotoxicity in melanoma cells nih.govSynthesize analogues with diverse aromatic/heterocyclic groups replacing the veratrole ring.
N1 and N3 PositionsSubstitution with methyl, ethyl, allyl, phenyl groupsModulated anticancer activity nih.govCreate a library of N-substituted derivatives to optimize selectivity and potency.
C2 PositionReplacing sulfur with seleniumPotentially enhanced efficacy nih.govSynthesize the selenium analogue (2-Seleno-5-veratrylidenebarbituric acid).
Overall StructureAttachment of a chromene moietyPotent antiproliferative activity nih.govExplore hybrid molecules incorporating other biologically active scaffolds.

Exploration of Combination Therapies Involving Thiobarbituric Acid Derivatives

The treatment of complex diseases, particularly cancer, is increasingly moving towards combination therapies to enhance efficacy and overcome drug resistance. google.com Future research should investigate the potential of this compound and its more potent analogues in combination with existing therapeutic agents. google.com

Given that some thiobarbituric acid derivatives show efficacy against therapy-resistant cancers, combining them with standard chemotherapeutic drugs could create synergistic effects. iiarjournals.org For example, if a derivative of this compound is found to inhibit topoisomerase IIα, as other compounds in this class do, it could be paired with DNA intercalating agents like doxorubicin. google.comiiarjournals.org This could allow for lower doses of the conventional drug, potentially reducing toxicity while achieving a greater therapeutic effect.

In the context of targeted therapies, such as BRAF inhibitors used in melanoma, cancer cells often develop resistance. nih.gov A promising strategy would be to combine a novel thiobarbiturate derivative with other signal transduction inhibitors (e.g., MEK inhibitors) to create a multi-pronged attack on cancer cell survival pathways. Investigating these combinations in preclinical models could reveal synergistic interactions and provide a rationale for future clinical trials.

Integration of Advanced Synthetic Methodologies with High-Throughput Screening

To efficiently explore the vast chemical space around the this compound scaffold, modern synthetic and screening techniques must be integrated. Traditional methods of synthesis can be laborious and time-consuming. Advanced methodologies, such as one-pot, multi-component reactions, offer a more efficient route to generate a large library of diverse derivatives. researchgate.net Methodologies like the Knoevenagel condensation, commonly used for synthesizing C5-substituted thiobarbiturates, are well-suited for parallel synthesis and the creation of compound libraries. nih.govomicsonline.org

Once a library of analogues is synthesized, high-throughput screening (HTS) is essential for rapidly identifying promising lead compounds. researchgate.net HTS assays can be designed to measure various biological endpoints, such as cytotoxicity against a panel of cancer cell lines, inhibition of specific enzymes, or modulation of a particular signaling pathway. The integration of automated synthesis with HTS allows for a much faster cycle of designing, synthesizing, and testing new compounds, accelerating the drug discovery process.

Uncovering Additional Biological Activities and Therapeutic Applications

While much of the focus on thiobarbituric acid derivatives has been on their anticancer properties, the scaffold is known for a broad range of biological activities. omicsonline.org A comprehensive screening of this compound and its novel analogues against a wide array of biological targets could uncover entirely new therapeutic applications.

Known activities of the broader thiobarbituric acid class include:

Antimicrobial and Antifungal Activity : Some derivatives have shown potent activity against various bacterial and fungal strains. omicsonline.org

Urease Inhibition : Certain analogues are potent inhibitors of the urease enzyme, relevant for treating infections by pathogens like Helicobacter pylori. ump.edu.my

α-Glucosidase Inhibition : Enamine derivatives of thiobarbituric acid have been identified as α-glucosidase inhibitors, suggesting a potential application in managing type 2 diabetes. nih.govtandfonline.com

Anti-inflammatory and Antioxidant Activity : The core structure is associated with anti-inflammatory and antioxidant effects. mdpi.com

Systematic screening of a this compound-based library could identify lead compounds for infectious diseases, metabolic disorders, or inflammatory conditions, significantly broadening the therapeutic potential of this chemical class.

Application of Artificial Intelligence and Machine Learning in Drug Design for this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing efficiency and predictive power. researchgate.netmdpi.comnih.gov These computational tools can be powerfully applied to the development of this compound analogues.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR models can be developed to quantitatively correlate the structural features of synthesized derivatives with their biological activity. nih.govafricaresearchconnects.com A robust QSAR model can predict the potency of virtual compounds before they are synthesized, helping to prioritize the most promising candidates and guide the design of more effective molecules. africaresearchconnects.comfrontiersin.org

Pharmacophore Modeling : This technique identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model for a target of interest (e.g., a kinase or an apoptosis-regulating protein) can be used to screen large virtual libraries for compounds that fit the model, including novel this compound derivatives. nih.govafricaresearchconnects.comnih.gov

Virtual Screening and Molecular Docking : AI-driven platforms can rapidly screen millions of virtual compounds against a protein target. nih.govnih.gov For this compound analogues, molecular docking simulations can predict their binding modes and affinities to various targets, providing insights into their mechanism of action and helping to refine their structures for improved interactions. ump.edu.mynih.gov

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch that are optimized to have desired properties, such as high potency, good selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.netmdpi.com These models could be trained on existing thiobarbiturate data to generate novel, lead-like analogues of this compound.

By integrating these computational approaches, researchers can navigate the chemical landscape more intelligently, reducing the time and cost associated with traditional drug discovery and increasing the probability of developing successful therapeutic agents based on the this compound scaffold. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-thio-5-veratrylidenebarbituric acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via condensation of thiobarbituric acid with veratryl aldehyde. Key methods include:

  • Acid-catalyzed condensation : Using 12% hydrochloric acid to facilitate the reaction between aldehydes and thiobarbituric acid derivatives, as demonstrated in analogous syntheses of 5-arylidene-2-thiobarbituric acids .
  • Solvent and base selection : Ethanol or methanol with bases like piperidine improves reaction efficiency. Temperature control (room temperature to reflux) minimizes side products .
  • Purification : Recrystallization from ethanol or methanol enhances purity, with yields typically ranging from 60–85% depending on substituent steric effects .

Q. What spectroscopic techniques are recommended for characterizing this compound and verifying structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR confirm the veratrylidene moiety (aromatic protons at δ 6.8–7.2 ppm) and thiobarbituric acid backbone (carbonyl signals at δ 165–175 ppm) .
  • IR spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if unreacted) .
  • Mass spectrometry : Molecular ion peaks at m/z 144.15 (base structure) and fragmentation patterns validate substituent placement .

Q. What biological assay models are commonly used to evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus using broth microdilution (CLSI guidelines) .
  • Antiviral screening : Inhibition of viral replication in cell cultures (e.g., influenza A/H1N1) via plaque reduction assays .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorometric or colorimetric substrates (e.g., HIV-1 protease) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed in studies on this compound derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Variability in substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, altering binding affinity. Compare derivatives with systematic substituent changes .
  • Assay condition disparities : Standardize parameters (e.g., pH, incubation time) and validate results across multiple cell lines or enzymatic models. For example, a derivative showing low MIC in Gram-positive bacteria may require reevaluation in Gram-negative models .
  • Data normalization : Use internal controls (e.g., IC₅₀ ratios relative to reference drugs) to minimize inter-study variability .

Q. What strategies optimize regioselectivity in cyclocondensation reactions involving this compound and nitrogen/sulfur nucleophiles?

  • Methodological Answer :

  • Electronic tuning : Introduce electron-deficient aryl groups (e.g., 3,5-dibromophenyl) to direct nucleophilic attack to the α,β-unsaturated ketone moiety .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring thiazole formation over thiadiazole byproducts .
  • Catalytic systems : Use NaH or Cs₂CO₃ to deprotonate thioureas, enhancing reactivity with the veratrylidene carbonyl group (yields: 70–90%) .

Q. How do steric and electronic effects of substituents influence the tautomeric equilibrium of this compound in solution?

  • Methodological Answer :

  • Steric effects : Bulky substituents (e.g., benzyl) stabilize the enol tautomer due to reduced resonance stabilization. X-ray crystallography confirms tautomeric preferences .
  • Electronic effects : Electron-donating groups (e.g., -OCH₃) favor the keto form, while electron-withdrawing groups (e.g., -NO₂) stabilize the enol tautomer. UV-Vis spectroscopy (λmax shifts) and DFT calculations validate these trends .

Data Contradiction Analysis

Q. Why do some studies report divergent antimicrobial activities for structurally similar this compound analogs?

  • Methodological Answer :

  • Structural nuances : Minor changes (e.g., allyl vs. methallyl groups) alter membrane permeability. LogP calculations and molecular docking studies can correlate lipophilicity with activity .
  • Resistance mechanisms : Efflux pump overexpression in bacterial strains may reduce efficacy. Combine MIC assays with efflux inhibitor (e.g., phenylalanine-arginine β-naphthylamide) co-administration to clarify results .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

  • Methodological Answer :

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions (e.g., Grignard additions).
  • Stabilization : Add antioxidants (e.g., BHT) to prevent sulfur oxidation, confirmed via TLC monitoring .
  • Storage : Store under nitrogen at –20°C in amber vials to prevent photodegradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thio-5-veratrylidenebarbituric acid
Reactant of Route 2
Reactant of Route 2
2-Thio-5-veratrylidenebarbituric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.